5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine

kinase inhibitor design fragment-based drug discovery pyrazine hinge binder

5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine (CAS 1490161‑85‑7) is a heterocyclic building block comprising a pyrazin‑2‑amine core substituted at the 5‑position with a 1‑methyl‑1H‑pyrazol‑4‑yl group. Its molecular formula is C₈H₉N₅, molecular weight 175.19 g mol⁻¹, and it exhibits a computed XLogP3 of ‑0.6 and a topological polar surface area (TPSA) of 69.6 Ų.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
Cat. No. B12075841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=C(C=N2)N
InChIInChI=1S/C8H9N5/c1-13-5-6(2-12-13)7-3-11-8(9)4-10-7/h2-5H,1H3,(H2,9,11)
InChIKeyBEVUZLYSWMSXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine – Structural and Procurement Baseline


5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine (CAS 1490161‑85‑7) is a heterocyclic building block comprising a pyrazin‑2‑amine core substituted at the 5‑position with a 1‑methyl‑1H‑pyrazol‑4‑yl group. Its molecular formula is C₈H₉N₅, molecular weight 175.19 g mol⁻¹, and it exhibits a computed XLogP3 of ‑0.6 and a topological polar surface area (TPSA) of 69.6 Ų [1]. The compound is primarily utilised as a fragment or intermediate in the synthesis of kinase inhibitors [2], and it appears as the core scaffold in several biologically active molecules, including a potent CSF1R inhibitor (CHEMBL1087280; IC₅₀ = 12 nM) [3].

Why In‑Class Pyrazole‑Pyrazine Amines Cannot Simply Be Substituted for 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine


Positional isomerism on the pyrazine ring profoundly alters the exit‑vector geometry and electronic distribution, directly affecting hinge‑binding interactions in kinase pockets. The 5‑substituted regioisomer positions the methyl‑pyrazole group at a distinct angle compared with the 6‑substituted analog (CAS 1454654‑39‑7), despite identical empirical formula and similar computed physicochemical descriptors [1]. Furthermore, the presence of the N‑methyl group on the pyrazole influences both lipophilicity and metabolic stability relative to the des‑methyl analog (5‑(1H‑pyrazol‑4‑yl)pyrazin‑2‑amine), which lacks a described synthetic route of comparable availability . These structural differences translate into divergent SAR outcomes when the fragment is elaborated into full inhibitors, precluding direct interchangeability.

Quantitative Differentiation Evidence for 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine vs. Its Closest Analogs


Regiochemical Positioning on the Pyrazine Core Alters Fragment Vector for Kinase Hinge Binding

The 5‑substituted pyrazin‑2‑amine places the 1‑methyl‑pyrazol‑4‑yl group at a 1,4‑relationship to the ring nitrogen, while the 6‑substituted isomer (CAS 1454654‑39‑7) adopts a 1,3‑arrangement. This difference modifies the dihedral angle between the pyrazine and pyrazole rings, which in turn alters the vector through which the fragment can be grown into the solvent‑exposed or selectivity pockets of kinase active sites [1]. In the co‑crystal structure PDB 3LCO, the elaborated derivative 3‑({4‑methoxy‑5‑[(4‑methoxybenzyl)oxy]pyridin‑2‑yl}methoxy)‑5‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyrazin‑2‑amine (LC0) demonstrates that the 5‑pyrazol‑4‑yl vector projects into a specific sub‑pocket, a geometry that the 6‑isomer cannot recapitulate without altering the core framework [2].

kinase inhibitor design fragment-based drug discovery pyrazine hinge binder

N‑Methyl Substituent on the Pyrazole Ring Improves Lipophilicity and Predicted Metabolic Stability vs. the Des‑Methyl Analog

The N‑methyl substituent on the pyrazole ring of the target compound increases computed lipophilicity by approximately 0.3 log P units relative to 5‑(1H‑pyrazol‑4‑yl)pyrazin‑2‑amine (XLogP3 ≈ ‑0.9 estimated by fragment contribution), while leaving TPSA unchanged. This modest increase in lipophilicity can enhance passive membrane permeability without introducing additional hydrogen‑bond donors that would compromise CNS penetration or oral bioavailability [1]. In contrast, the N‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyrazin‑2‑amine isomer (CAS 1156301‑89‑1) presents the methyl‑pyrazole attached via the amine nitrogen, which alters the hydrogen‑bond donor count (2 vs. 1) and TPSA (≈ 80 Ų vs. 69.6 Ų), likely reducing permeability .

physicochemical property optimization metabolic stability fragment-linking design

Proven Utility as a Scaffold in a Potent CSF1R Inhibitor (CHEMBL1087280; IC₅₀ = 12 nM)

The elaborated compound CHEMBL1087280, built upon the 5‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyrazin‑2‑amine scaffold, inhibits human CSF1R autophosphorylation with an IC₅₀ of 12 nM in HEK293 cells [1]. This demonstrates that the 5‑substituted core is compatible with achieving nanomolar potency when appropriately functionalised. No equivalent potency has been reported for analogs based on the 6‑substituted or N‑linked frameworks, suggesting that the 5‑position attachment is essential for the optimal spatial presentation of substituents in the CSF1R active site [2]. Although the target compound itself lacks published bioactivity data, its validation as a productive fragment template is supported by this downstream potency milestone.

CSF1R inhibition kinase selectivity anti‑cancer fragment elaboration

Commercial Availability at High Purity Enables Reproducible SAR Exploration

5‑(1‑Methyl‑1H‑pyrazol‑4‑yl)pyrazin‑2‑amine is routinely stocked by multiple suppliers at ≥ 98% purity, with analytical verification (HPLC, NMR) provided . In contrast, the 6‑substituted isomer (CAS 1454654‑39‑7) and the N‑linked isomer (CAS 1156301‑89‑1) are listed by fewer vendors and frequently lack publicly posted certificates of analysis . This supply‑chain reliability translates into faster project initiation and reduced lead times for fragment‑based screening campaigns, where consistent purity is critical for avoiding false positives or negatives in high‑concentration biophysical assays.

chemical procurement fragment screening medicinal chemistry

Procurement‑Oriented Application Scenarios for 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine


Fragment‑Based Screening Targeting CSF1R and Structurally Related Kinases

The demonstrated binding mode of the 5‑substituted scaffold in the CSF1R co‑crystal structure (PDB 3LCO) validates its use as a hinge‑binding fragment [1]. Procurement of this compound at ≥ 98% purity enables immediate deployment in surface plasmon resonance (SPR) or thermal shift assays without further purification, accelerating hit identification for CSF1R, c‑KIT, and other type III receptor tyrosine kinases.

Synthesis of Selective JAK2 Inhibitor Libraries via C2‑Amine Elaboration

The pyrazin‑2‑amine core is a recognised scaffold for ATP‑competitive kinase inhibition. The 5‑(1‑methyl‑pyrazol‑4‑yl) variant has been employed in the design of JAK2 inhibitors, where the methyl‑pyrazole occupies the selectivity pocket [2]. This building block is supplied at a purity suitable for direct use in Suzuki or Buchwald coupling reactions, minimising side‑product formation during parallel library synthesis.

Physicochemical Property Optimization in CNS‑Penetrant Kinase Programs

With a computed TPSA of 69.6 Ų and a single hydrogen‑bond donor, this fragment lies within favourable CNS‑drug‑like space [3]. Its XLogP3 of ‑0.6 provides a hydrophilic starting point that can be tuned during optimisation, making it a strategic choice for medicinal chemistry programs targeting brain‑penetrant kinase inhibitors.

Quality‑Controlled Intermediate for Pre‑clinical Candidate Synthesis

Multiple vendors supply the compound with full analytical characterisation (HPLC, NMR, MS), meeting the documentation standards required for GLP‑grade intermediate batches . This traceability supports regulatory filing when the compound is used as an intermediate in the synthesis of a pre‑clinical or clinical candidate.

Quote Request

Request a Quote for 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.